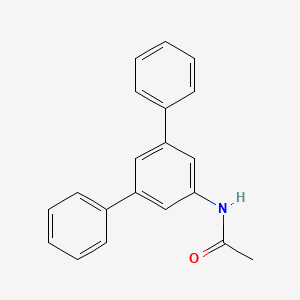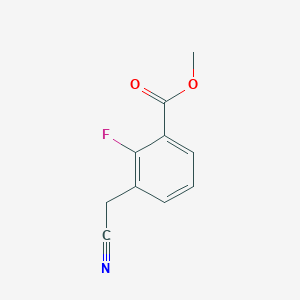![molecular formula C15H12BNO2 B13987511 6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that features an indole moiety fused with a benzoxaborole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Benzoxaborole Structure: The benzoxaborole structure can be synthesized by reacting ortho-aminophenol with boric acid or boronic acids under dehydrating conditions.
Coupling of Indole and Benzoxaborole: The final step involves coupling the indole moiety with the benzoxaborole structure through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the benzoxaborole structure, potentially forming boronic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxindole Derivatives: Formed through oxidation of the indole moiety.
Boronic Acid Derivatives: Formed through reduction of the benzoxaborole structure.
Substituted Indoles: Formed through electrophilic substitution reactions.
科学研究应用
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It can modulate various molecular pathways, including those involved in cell signaling and metabolic processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but lack the benzoxaborole structure.
Benzoxaborole Derivatives: Compounds like tavaborole and crisaborole share the benzoxaborole structure but lack the indole moiety.
Uniqueness
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the combination of the indole and benzoxaborole structures, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H12BNO2 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)indole |
InChI |
InChI=1S/C15H12BNO2/c18-16-14-9-13(6-5-12(14)10-19-16)17-8-7-11-3-1-2-4-15(11)17/h1-9,18H,10H2 |
InChI 键 |
XVPXZCXOWJOLDC-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




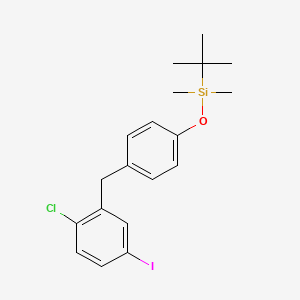

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

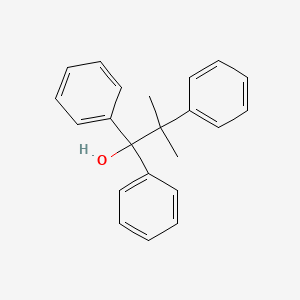
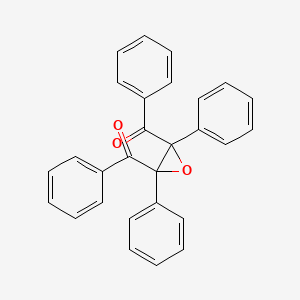
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)



